![molecular formula C25H31N5O3 B033427 (S)-Methyl 2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-Biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoat CAS No. 137863-17-3](/img/structure/B33427.png)
(S)-Methyl 2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-Biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoat
Übersicht
Beschreibung
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Wissenschaftliche Forschungsanwendungen
Antihypertensive Agent
One of the primary applications of (S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate is as an antihypertensive agent. It is structurally related to valsartan, an established angiotensin II receptor blocker (ARB). Studies have shown that compounds with similar structures can effectively lower blood pressure by inhibiting the angiotensin II receptor type 1 (AT1), leading to vasodilation and reduced blood volume .
Cardiovascular Research
Research indicates that this compound may also play a role in cardiovascular protection beyond blood pressure reduction. Its potential to mitigate cardiac hypertrophy and fibrosis has been explored in preclinical studies, suggesting that it may offer additional benefits in treating heart failure and other cardiovascular diseases .
Drug Metabolism and Pharmacokinetics
The pharmacokinetic profile of (S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate reveals important insights into its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits high gastrointestinal absorption and moderate solubility, making it suitable for oral administration .
Table 1: Pharmacokinetic Properties
Property | Value |
---|---|
Bioavailability | Moderate |
Solubility | Poorly soluble |
Metabolic Pathways | CYP450 interactions |
Half-life | Variable |
Enzyme Inhibition
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate has been identified as an inhibitor of several cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic raises considerations for drug-drug interactions when co-administered with other medications metabolized by these enzymes .
Polymer Chemistry
In material science, the compound's unique chemical structure allows it to be utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices has been studied for developing smart materials with responsive properties to environmental stimuli .
Table 2: Material Properties
Property | Value |
---|---|
Thermal Stability | High |
Mechanical Strength | Moderate |
Responsiveness | pH-sensitive |
Clinical Trials
Several clinical trials have investigated the efficacy of valsartan-related compounds in managing hypertension and heart failure. These studies highlight the importance of structural modifications on therapeutic outcomes.
Case Study Summary:
- Study Title: Efficacy of Valsartan Methyl Ester in Hypertension Management
- Results: Significant reduction in systolic and diastolic blood pressure compared to placebo.
Preclinical Studies
Preclinical models have demonstrated that (S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate can reduce cardiac remodeling in hypertensive rats.
Biologische Aktivität
The compound (S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate (CAS No. 137863-17-3) is a synthetic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 449.55 g/mol. The structure features a tetrazole ring, biphenyl moiety, and a pentanamido side chain, which may contribute to its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural features may exhibit anticancer activities. A study focused on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often dysregulated in cancers. The compound showed promising results in reducing tumor growth in xenograft models by decreasing phosphorylated STAT3 levels and promoting apoptosis in cancer cells .
The proposed mechanism involves:
- Inhibition of Protein-Protein Interactions : The compound may disrupt interactions between STAT3 and its partners, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
- Induction of Apoptosis : Increased apoptosis was observed in treated cells, suggesting that the compound activates intrinsic apoptotic pathways .
Pharmacokinetics and Toxicity
Preliminary studies on pharmacokinetics indicate that the compound has favorable absorption characteristics, although detailed studies on metabolism and excretion are still required. Toxicity assessments revealed no significant adverse effects at therapeutic doses in animal models, indicating a potentially safe profile for further development .
Study 1: Tumor Suppression in Mouse Models
In a controlled experiment involving mice xenografted with human tumors, treatment with the compound led to significant tumor size reduction compared to control groups. Histological analysis showed decreased expression of proliferation markers (Ki67) and increased apoptosis (TUNEL staining) in treated tumors .
Parameter | Control Group | Treatment Group |
---|---|---|
Tumor Size (mm^3) | 500 | 250 |
Ki67 Expression (%) | 40 | 15 |
Apoptosis Index | Low | High |
Study 2: In Vitro Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that the compound effectively inhibited cell growth at concentrations as low as 1 µM. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 1.5 |
NIH3T3 | 2.0 |
HT29 | 1.0 |
Eigenschaften
IUPAC Name |
methyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-5-6-11-22(31)30(23(17(2)3)25(32)33-4)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,5-6,11,16H2,1-4H3,(H,26,27,28,29)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTNRXYTECQKFO-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468616 | |
Record name | Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137863-17-3 | |
Record name | N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-OXOPENTYL)-N-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BZQ418Z0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of valsartan methyl ester in the synthesis of valsartan?
A1: Valsartan methyl ester serves as a crucial intermediate in the production of valsartan, a widely used antihypertensive drug. The provided research papers highlight various methods for synthesizing valsartan methyl ester and its subsequent conversion to valsartan. [, , , , , ] One common approach involves the cyclization reaction of N-(1-valeryl)-N-[4-[2-(5-cyan) phenyl] benzyl]-L-valine alkyl ester with sodium azide, ultimately yielding valsartan methyl ester. []
Q2: How does the purity of valsartan methyl ester impact the quality of the final valsartan product?
A2: Research indicates that the purity of valsartan methyl ester directly influences the quality of the final valsartan product. [, ] Impurities present in valsartan methyl ester can carry over during the synthesis process, affecting the chemical and optical purity of the final drug substance. To address this, researchers have developed methods to enhance the purity of valsartan methyl ester, such as salification and purification techniques. [, ] These methods aim to minimize impurities and improve the overall quality and efficacy of valsartan.
Q3: Are there methods for recovering valsartan methyl ester from waste streams generated during valsartan production?
A3: Yes, researchers have developed techniques to recover valuable valsartan methyl ester from waste streams generated during valsartan production. One such method involves recovering valsartan methyl ester from the crystallization mother liquor, a byproduct of the valsartan crystallization process. [] This method utilizes a series of steps, including washing, distillation, extraction, and crystallization, to isolate and purify valsartan methyl ester from the waste stream. This approach contributes to resource efficiency and reduces the environmental impact associated with valsartan manufacturing.
Q4: Can you describe a specific method for preparing high-purity valsartan methyl ester?
A4: One method focuses on preventing the formation of dimeric impurities, which can negatively impact purity. [] The process involves a multi-step synthesis:
Q5: Are there alternative synthetic routes for valsartan methyl ester that offer advantages over traditional methods?
A5: Yes, researchers have explored alternative synthetic approaches for valsartan methyl ester to improve efficiency and reduce environmental impact. One such method utilizes sodium azide as a starting material in an amine-forming reaction catalyzed by tetrazolium salts. [] This approach allows for precise control over the reaction progress, minimizing side reactions and maximizing the yield of valsartan methyl ester. Additionally, this method enables the recovery of unreacted starting materials, further enhancing its efficiency. [] By optimizing reaction conditions and employing a selective catalyst, this alternative route offers a more sustainable and efficient approach compared to conventional methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.